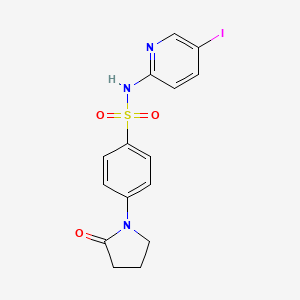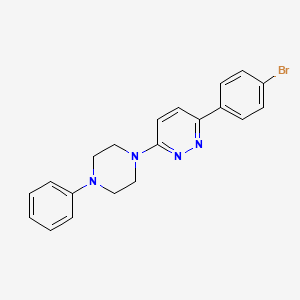
N-(5-iodo-2-pyridinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-2-pyridinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as IKK-2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. IKK-2 is a protein kinase that plays a crucial role in the regulation of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the development of inflammation and cancer.
Mécanisme D'action
IKK-2 inhibitor works by selectively inhibiting the activity of IKK-2, which is a key regulator of the NF-κB pathway. The NF-κB pathway is involved in the development of inflammation and cancer by regulating the expression of various genes that are involved in cell survival, proliferation, and differentiation. By inhibiting the activity of IKK-2, IKK-2 inhibitor blocks the activation of NF-κB and reduces the expression of these genes, leading to the inhibition of inflammation and cancer growth.
Biochemical and Physiological Effects:
IKK-2 inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, IKK-2 inhibitor has been shown to inhibit the proliferation and survival of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis. In vivo, IKK-2 inhibitor has been shown to reduce tumor growth, improve disease symptoms in IBD and RA, and inhibit the development of psoriasis-like skin lesions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IKK-2 inhibitor in lab experiments are its high selectivity and specificity for IKK-2, which allows for the study of the NF-κB pathway without affecting other signaling pathways. The limitations of using IKK-2 inhibitor in lab experiments are its low solubility in water and its potential toxicity at high concentrations, which may limit its use in certain assays.
Orientations Futures
The future directions of IKK-2 inhibitor research include the development of more potent and selective IKK-2 inhibitors, the identification of new therapeutic applications for IKK-2 inhibitor, and the evaluation of the safety and efficacy of IKK-2 inhibitor in clinical trials. Additionally, the combination of IKK-2 inhibitor with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of IKK-2 inhibitor involves the reaction of 5-iodo-2-pyridinylamine with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound. The chemical structure of IKK-2 inhibitor has been confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
IKK-2 inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and psoriasis. In cancer, IKK-2 inhibitor has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In IBD and RA, IKK-2 inhibitor has been shown to reduce inflammation and improve disease symptoms. In psoriasis, IKK-2 inhibitor has been shown to inhibit the proliferation of keratinocytes, which are the cells that contribute to the development of psoriasis.
Propriétés
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O3S/c16-11-3-8-14(17-10-11)18-23(21,22)13-6-4-12(5-7-13)19-9-1-2-15(19)20/h3-8,10H,1-2,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOOFRMIEGHTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028355.png)
![N-phenyl-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028368.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028375.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6028386.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028394.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)

![(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B6028440.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
![3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6028452.png)